molecular formula C37H73NO4 B10855651 1,2-Dipalmitoyl-3-dimethylammonium-propane

1,2-Dipalmitoyl-3-dimethylammonium-propane

Cat. No.: B10855651
M. Wt: 596.0 g/mol
InChI Key: ALRIWCIIGVAXHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,2-Dipalmitoyl-3-dimethylammonium-propane typically involves the esterification of palmitic acid with a propane backbone that contains a dimethylammonium group. The reaction conditions often require the use of a catalyst and an organic solvent such as chloroform . Industrial production methods may involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

1,2-Dipalmitoyl-3-dimethylammonium-propane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,2-Dipalmitoyl-3-dimethylammonium-propane involves its ability to form liposomes that encapsulate and protect therapeutic agents. These liposomes can fuse with cell membranes, facilitating the delivery of their contents into the cell . The dimethylammonium group provides a positive charge, enhancing the interaction with negatively charged cell membranes and nucleic acids .

Comparison with Similar Compounds

1,2-Dipalmitoyl-3-dimethylammonium-propane can be compared with other cationic lipids such as:

The uniqueness of this compound lies in its specific combination of palmitoyl chains and dimethylammonium group, providing a balance of stability and interaction with biological membranes .

Properties

IUPAC Name

[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRIWCIIGVAXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.